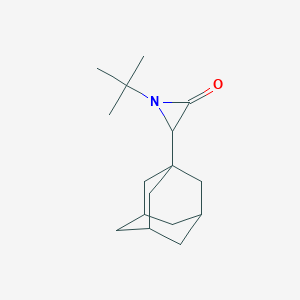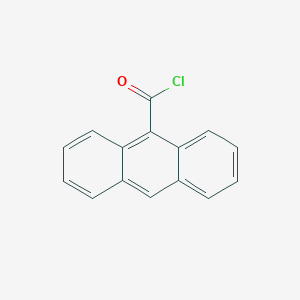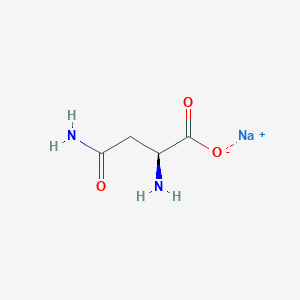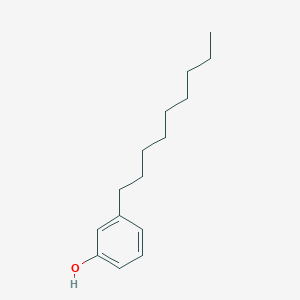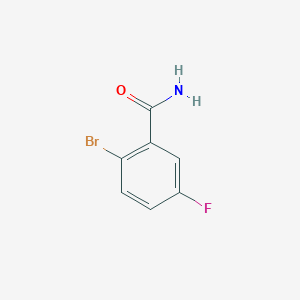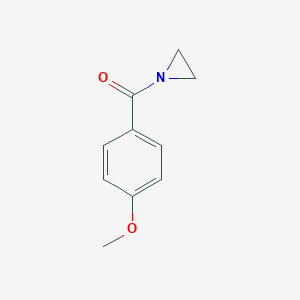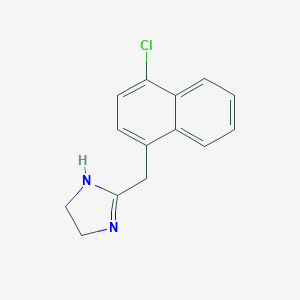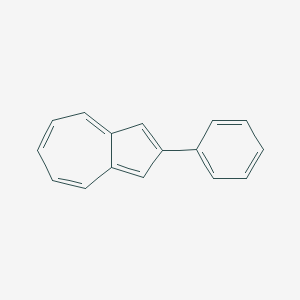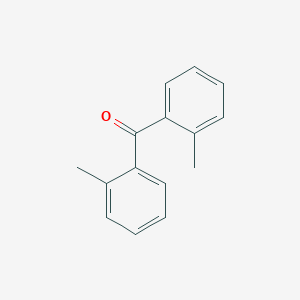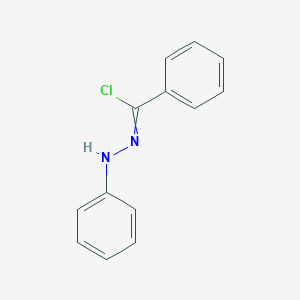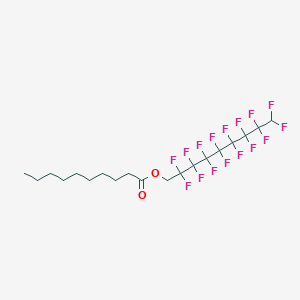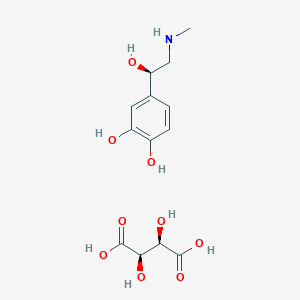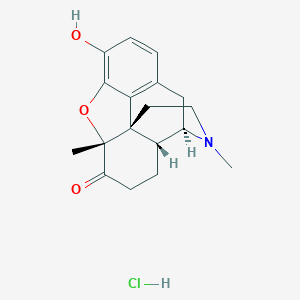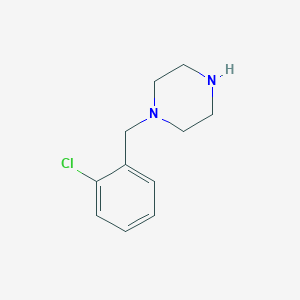
1-(2-Chlorobenzyl)piperazine
Übersicht
Beschreibung
1-(2-Chlorobenzyl)piperazine is a derivative of piperazine, a chemical compound that belongs to the class of organic compounds known as secondary amines. Piperazine itself is a six-membered ring containing two nitrogen atoms at opposite positions in the ring, and it serves as a core structure for various pharmaceutical compounds and intermediates.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of a related compound, 1-(2,3-dichlorophenyl)piperazine, was achieved through a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% to 53.3% . Another derivative, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, was synthesized and its structure confirmed by X-ray diffraction . These methods highlight the complexity and variability in the synthesis of piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as X-ray diffraction, as seen with the 1-benzhydryl derivative . The piperazine ring typically adopts a chair conformation, which is a stable form for six-membered rings. The geometry around substituent atoms like sulfur can be distorted tetrahedral . Additionally, Density Functional Theory (DFT) has been used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds, providing insights into their molecular structure .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. For example, piperazine has been used as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility and efficiency as a catalyst in organic synthesis . The reactivity of piperazine derivatives can be influenced by the substituents on the piperazine ring, which can affect the electron density and steric hindrance of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be deduced from spectroscopic studies. Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to investigate these properties . The stability of the molecules can be analyzed using natural bond orbital (NBO) analysis, which provides information on hyperconjugative interactions and charge delocalization . The HOMO-LUMO gap is an important parameter that can indicate the chemical reactivity and stability of a compound, and it has been studied for phenyl substituted piperazine compounds .
Wissenschaftliche Forschungsanwendungen
Genotoxicity in Obesity Treatment : A study by Kalgutkar et al. (2007) explored 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a compound structurally related to 1-(2-Chlorobenzyl)piperazine, for its potential in treating obesity. This compound, a potent 5-HT2C agonist, showed promise in reducing food intake and body weight in rats but raised concerns due to its genotoxicity, which was found to be metabolism-dependent. The study provides insight into the metabolic pathways that could lead to the mutagenicity of such compounds (Kalgutkar et al., 2007).
Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds, including variants with a chlorobenzyl group, showed subnanomolar affinity and selectivity, indicating their potential for therapeutic applications in conditions modulated by the adenosine A2B receptor (Borrmann et al., 2009).
Central Pharmacological Activity : Piperazine derivatives, including benzylpiperazine, exhibit significant central pharmacological activities, as outlined by Brito et al. (2018). They have been researched for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs due to their activation of the monoamine pathway. This suggests the potential of 1-(2-Chlorobenzyl)piperazine in similar applications (Brito et al., 2018).
Anti-inflammatory and Analgesic Properties : A study by Tozkoparan et al. (2004) synthesized a series of compounds related to 1-(2-Chlorobenzyl)piperazine and evaluated their anti-inflammatory and analgesic activities. They found that these compounds showed significant activity in these areas, highlighting the therapeutic potential of similar piperazine derivatives (Tozkoparan et al., 2004).
Antidepressant and Anxiolytic Activity : Kumar et al. (2017) studied derivatives of 1-(2-Chlorobenzyl)piperazine for their potential antidepressant and anxiolytic activities. They demonstrated significant effects in animal models, suggesting the utility of these compounds in treating depression and anxiety (Kumar et al., 2017).
Antidiabetic Compounds : Le Bihan et al. (1999) identified piperazine derivatives, including those with a chlorobenzyl group, as new antidiabetic compounds. Their studies led to the identification of specific compounds that significantly improved glucose tolerance in a rat model of type II diabetes, indicating potential therapeutic applications in diabetes management (Le Bihan et al., 1999).
Cancer Cell Cytotoxicity : A study by Yarim et al. (2012) on 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cytotoxicity against various cancer cell lines. This indicates the potential use of 1-(2-Chlorobenzyl)piperazine derivatives in cancer therapy (Yarim et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWPEBYCPPLVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342327 | |
| Record name | 1-(2-Chlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)piperazine | |
CAS RN |
17532-19-3 | |
| Record name | 1-(2-Chlorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-chlorophenyl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



